1-Benzylindazole-3-carbaldehyde is a compound characterized by its unique structure, which integrates a benzyl group with an indazole framework and an aldehyde functional group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula for 1-benzylindazole-3-carbaldehyde is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
1-Benzylindazole-3-carbaldehyde can be synthesized through various chemical methods involving indazole derivatives. It is often sourced from research laboratories and chemical suppliers specializing in organic compounds.
This compound falls under the category of heterocyclic compounds, specifically indazoles. Indazoles are bicyclic compounds that contain a five-membered ring fused to a six-membered aromatic ring, which in this case is modified by the addition of a benzyl group and an aldehyde.
The synthesis of 1-benzylindazole-3-carbaldehyde typically involves several synthetic routes, including:
The synthesis may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and reaction time optimization to achieve high yields and purity. For instance, using solvents like dimethylformamide or dimethyl sulfoxide can enhance reaction efficiency.
The compound's molecular weight is approximately 198.22 g/mol, with a melting point typically reported around 70-75 °C. The presence of both aromatic and heterocyclic structures contributes to its unique chemical behavior.
1-Benzylindazole-3-carbaldehyde can participate in various chemical reactions:
These reactions often require specific conditions such as controlled pH and temperature to optimize yields and minimize side reactions.
The mechanism of action for 1-benzylindazole-3-carbaldehyde primarily revolves around its reactivity due to the aldehyde group. In biological contexts, compounds with similar structures may exhibit interactions with biological targets such as enzymes or receptors.
Research indicates that compounds derived from indazoles can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. The precise mechanism often involves modulation of signaling pathways or direct interaction with cellular components.
1-Benzylindazole-3-carbaldehyde is typically a pale yellow crystalline solid. Its solubility varies depending on the solvent; it is generally soluble in organic solvents like ethanol and dichloromethane but less soluble in water.
The compound exhibits typical reactivity associated with aldehydes, including susceptibility to oxidation and reduction. Its stability may be influenced by environmental factors such as light and temperature.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound. For instance, IR spectra would show characteristic peaks for the carbonyl group around 1700 cm.
1-Benzylindazole-3-carbaldehyde has potential applications in:
Indazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure containing pyrazole and benzene rings. Within this class, 1-Benzylindazole-3-carbaldehyde (systematic name: 1-(phenylmethyl)-1H-indazole-3-carbaldehyde) serves as a synthetically versatile building block. Its molecular structure integrates two pharmacologically significant features: an indazole core known for diverse biological interactions and a benzyl group at the N1 position that enhances lipophilicity and modulates electronic properties. The aldehyde moiety (-CHO) at the C3 position provides a reactive handle for diverse chemical transformations, enabling rapid generation of structurally complex derivatives for drug discovery campaigns. This trifunctional architecture underpins its utility as a key synthetic intermediate for accessing pharmacologically active molecules targeting neurological disorders, cancer, and inflammation.
The exploration of indazole derivatives in medicinal chemistry accelerated significantly with the discovery of YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole) in 1994 by Kuo's group. Originally identified as an antiplatelet agent, YC-1 demonstrated 70% inhibition of platelet aggregation at 30 μmol L−1 and stimulated soluble guanylate cyclase (sGC), indirectly elevating cyclic guanosine monophosphate (cGMP) levels [3]. This breakthrough highlighted the indazole scaffold’s potential for modulating critical physiological pathways and spurred intensive research into structurally related compounds.
Early synthetic routes to YC-1 and its analogs faced challenges, including low yields and reliance on toxic reagents like organostannanes. Initial syntheses involved multi-step sequences starting from benzoyl chloride and ethyl furan-2-carboxylate, achieving a total yield of only 4.3% [3]. Subsequent innovations improved efficiency:
Within this evolving landscape, 1-Benzylindazole-3-carbaldehyde gained prominence as a strategic precursor to YC-1 and related pharmacologically active molecules. Its synthesis typically involves Vilsmeier-Haack formylation of 1-benzylindazole or transition metal-catalyzed functionalization [3] [7]. The structural features of YC-1—particularly the 1-benzyl group and C3 substitution—directly underscored the value of 1-benzylindazole-3-carbaldehyde as a versatile template for analog generation. This historical trajectory cemented its role in accessing compounds targeting sGC, HIF-1, and NF-κB pathways.
Table 1: Key Developments in Indazole-Based Drug Discovery
Year | Development | Significance |
---|---|---|
1994 | Discovery of YC-1 as an antiplatelet agent [3] | First demonstration of 1-benzylindazole’s therapeutic potential |
2002 | Original YC-1 synthesis (4.3% yield) [3] | Highlighted need for efficient synthetic routes |
2007 | Suzuki coupling routes (79% yield) [3] | Enabled safer, higher-yield access to 1-benzylindazole derivatives |
2014 | Discovery of Riociguat (derived from YC-1 structure) [3] | Validated 1-benzylindazole scaffold for clinical pulmonary hypertension therapy |
2017 | Heavy-metal-free indazole synthesis [3] | Improved safety profile for scalable production |
The indazole ring system, particularly when functionalized as 1-benzylindazole-3-carbaldehyde, exhibits exceptional versatility in drug design due to its:
These attributes translate into broad therapeutic relevance:
Table 2: Pharmacological Applications of Indazole Derivatives Derived from 1-Benzylindazole-3-Carbaldehyde
Therapeutic Area | Target | Example Compound | Key Structural Feature from Carbaldehyde | Activity |
---|---|---|---|---|
Neurodegeneration | MAO-B | 4e [1] | N1-(3-Fluorobenzoyl) analog | IC₅₀ = 0.78 µM; SI >120 |
Cancer | MCT4 | Benzylindazole 29 [8] | Intact 1-benzylindazole core | Potent lactate transport inhibition |
Cardiovascular | Soluble Guanylate Cyclase | Riociguat [3] | 1-Benzyl-3-carboxy pyrazole | FDA-approved for pulmonary hypertension |
Immunology | NF-κB | YC-1 derivatives [3] | 1-Benzyl-3-(hydroxymethylfuran) | Downregulation of inflammatory gene expression |
In heterocyclic chemistry, this compound exemplifies rational scaffold design: Its synthesis leverages microwave-assisted techniques (e.g., achieving 67–91% yields for N-alkylated intermediates) to enhance efficiency [1]. Furthermore, its role in generating structure-activity relationship (SAR) data is critical. For instance, variations at N1 (benzyl vs. benzoyl) and C3 (aldehyde vs. carboxamide) profoundly impact target selectivity between MAO isoforms or MCT transporters [1] [8]. This enables precise optimization of pharmacokinetic and pharmacodynamic profiles in lead candidates. As a multifunctional building block, 1-benzylindazole-3-carbaldehyde continues to enable the discovery of mechanistically novel therapeutics across disease domains.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7